molecular formula C8H11N5O3 B1146481 Acyclovir CAS No. 141294-79-3

Acyclovir

Cat. No. B1146481
M. Wt: 225.2
InChI Key:
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Description

Molecular Structure Analysis

Acyclovir is a guanine nucleoside analogue . Its molecular formula is C8H11N5O3 . The structure of acyclovir (9-((2-hydroxyethoxy)methyl)guanine) is illustrated in the referenced paper .


Physical And Chemical Properties Analysis

Acyclovir has a molecular weight of 225.2 . It is soluble in DMSO at concentrations greater than 50 mg/mL .

Scientific Research Applications

  • Effectiveness in Combination Therapy

    Acyclovir, when used in combination with other antiviral drugs like Ribavirin, has been found more effective than certain Interferon drugs in treating Herpes simplex virus type 1 (Ding et al., 2013).

  • Resistance Patterns in Various Populations

    Studies have shown a prevalence of resistance to Acyclovir in about 0.1 to 0.6% of immunocompetent individuals and approximately 6% in treated immunocompromised individuals (Christophers et al., 1998). Acyclovir-resistant genital herpes in immunocompetent patients has also been documented (Kost et al., 1993).

  • Species Differences in Metabolism and Disposition

    The metabolism and elimination of Acyclovir show significant species differences, with gastrointestinal absorption being adequate in some animals like dogs and mice, but less than 20% in rats and primates. The extent of biotransformation also varies among species (de Miranda & Good, 1992).

  • Safety and Efficacy

    Acyclovir has been recognized as a safe and effective treatment for various herpes infections, including genital herpes and herpes encephalitis. It is generally well-tolerated, with the major adverse effect being transient serum creatinine elevations during high-dose intravenous use (Dorsky & Crumpacker, 1987).

  • Inhibition of HIV Replication

    Acyclovir has been observed to directly inhibit HIV infection and alter disease course in patients coinfected with HSV and HIV. However, there is a concern regarding the selection of resistant mutants under Acyclovir monotherapy in such cases (McMahon et al., 2008).

  • Topical Formulation Innovations

    Efforts have been made to improve the water solubility and bioavailability of Acyclovir through novel formulations like polypseudorotaxanes with cyclodextrins, which enhance its antiviral performance (Di Donato et al., 2020).

  • Environmental Concerns

    The presence of Acyclovir in the aquatic environment and its potential ecotoxicological effects have been a subject of study, emphasizing the need for efficient removal techniques and further research on its environmental impact (Gupta et al., 2021).

  • Bioavailability Enhancement

    Self-microemulsifying drug delivery systems have been developed for oral bioavailability enhancement of Acyclovir, demonstrating a significant increase in absorption compared to the pure drug solution (Patel & Sawant, 2007).

Safety And Hazards

Acyclovir is generally safe, but people who have kidney disease or are pregnant or breastfeeding should consult a healthcare provider before taking acyclovir . Side effects may include nausea, diarrhea, headache, or vomiting . Serious side effects include dizziness, drowsiness, signs of kidney problems, mental/mood changes, shaky/unsteady movement, unusual tiredness, fast heartbeat, easy bruising/bleeding, new fever, bloody/dark urine, severe stomach/abdominal pain, yellowing eyes/skin .

properties

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one
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InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
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InChI Key

MKUXAQIIEYXACX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N
Source PubChem
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Molecular Formula

C8H11N5O3
Record name aciclovir
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DSSTOX Substance ID

DTXSID1022556
Record name Acyclovir
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Molecular Weight

225.20 g/mol
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Physical Description

Solid
Record name Aciclovir
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Solubility

1.41mg/mL at 25°C, White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/, In water, 1,620 mg/L at 25 °C, Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol, 0.2 mg/mL in alcohol, 9.08e+00 g/L
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Mechanism of Action

Acyclovir is becomes acyclovir monophosphate due to the action of viral thymidine kinase. Acyclovir monophosphate is converted to the diphosphate form by guanylate kinase. Acyclovir diphosphate is converted to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase and adenylosuccinate synthetase. Acyclovir triphosphate has higher affinity for viral DNA polymerase than cellular DNA polymerase and incorporates into the DNA where the missing 2' and 3' carbons causes DNA chain termination. In other cases acyclovir triphosphate competes so strongly for viral DNA polymerase that other bases cannot associate with the enzyme, inactivating it., Acyclovir is a synthetic purine nucleoside analogue with in vitro and in vivo inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV). The inhibitory activity of acyclovir is highly selective due to is affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase adn into triphosphate by a number of cellualr enzymes. In vitro, acyclovir triphosphate stops replication of herpes viral DNA., Acyclovir inhibits viral DNA synthesis ... . Its selectivity of action depends on interaction with two distinct viral proteins. Cellular uptake and initial phosphorylation are facilitated by HSV thymidine kinase. The affinity of acyclovir for HSV thymidine kinase is about 200-fold greater than for the mammalian enzyme. Cellular enzymes convert the monophosphate to acyclovir triphosphate, which is present in 40- to 100-fold higher concentrations in HSV-infected than in uninfected cells, and competes for endogenous deoxyguanosine triphosphate (dGTP). The immunosuppressive agent mycophenolate mofetil potentiates the antiherpes activity of acyclovir and related agents by depleting intracellular dGTP pools. Acyclovir triphosphate competitively inhibits viral DNA polymerases and, to a much smaller extent, cellular DNA polymerases. Acyclovir triphosphate also is incorporated into viral DNA, where it acts as a chain terminator because of the lack of 3'-hydroxyl group. By a mechanism termed suicide inactivation, the terminated DNA template containing acyclovir binds the enzyme and leads to irreversible inactivation of the DNA polymerase., The concentration of the endogenous neurotoxin quinolinic acid (QA) is increased in the central nervous system of mice with herpes simplex encephalitis. /The authors/ have previously shown that the antiherpetic agent acyclovir (AC) has the ability to reduce QA-induced neuronal damage in rat brain, by attenuating lipid peroxidation. The mechanism by which QA induces lipid peroxidation includes the enhancement of the iron (Fe)-mediated Fenton reaction and the generation of free radicals, such as the superoxide anion (O(2)(-)). Thus, the present study determined whether AC has the ability to reduce Fe(2+)-induced lipid peroxidation, O(2)(-) generation and QA-induced superoxide anion generation, and to bind free Fe. O(2)(-) and Fe(2+) are also cofactors of the enzymes, indoleamine-2,3-dioxygenase (IDO) and 3-hydroxyanthranilate-3,4-dioxygenase (3-HAO) respectively. These enzymes catalyse steps in the biosynthesis of QA; thus, the effect of AC on their activity was also investigated. AC significantly attenuates Fe(2+)-induced lipid peroxidation and O(2)(-) generation. AC reduces O(2)(-) generation in the presence of QA and strongly binds Fe(2+) and Fe(3+). It also reduces the activity of both IDO and 3-HAO, which could be attributed to the superoxide anion scavenging and iron binding properties, respectively, of this drug.
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Product Name

Acyclovir

Color/Form

Crystals from methanol, Crystals from ethanol, White, crystalline powder

CAS RN

59277-89-3
Record name Acyclovir
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Melting Point

256.5-257 °C, MP: Decomposes, 256.5 - 257 °C
Record name Acyclovir
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Synthesis routes and methods I

Procedure details

To a solution of 2-amino-9-(2-hydroxyethoxymethyl)adenine (0.22g) in water (30ml) was added a suspension of adenosine deaminase in aqueous ammonium sulfate (0.44ml, containing 4.4mg of the enzyme). The reaction mixture, which initially had a pH of 7.0, was heated at 37° C. for 18 hours, at which time the pH was 8.5 and TLC (silica gel plates developed in 15% methanol -- 85% chloroform) indicated a single product different from starting material. The reaction mixture was thoroughly chilled in an ice bath and the resulting white solid removed by filtration and thoroughly washed with cold water. The product was dried at 100° C./0.1mm Hg for 16 hours to give 0.20g of 9-(2-hydroxyethoxymethyl)guanine. 1/4 H2O, the structure of which was confirmed by m.p., TLC, U.V., NMR and mass spectroscopy analysis. Recrystallization from methanol gave the anhydrous 9-(2-hydroxyethoxymethyl)guanine.
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0.22 g
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Synthesis routes and methods II

Procedure details

9-(benzoyloxyethoxymethyl)guanine (0.58g) and methanol (80ml) saturated with ammonia were heated in a bomb at 80° C. for 16 hours. The reaction mixture was removed from the bomb and the solvent evaporated under reduced pressure. The residue was thoroughly washed with ether and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.31g., 75% of theoretical), m.p. 256.5°-257° C.
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0.58 g
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Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-9-(2-hydroxyethoxymethyl) hypoxanthine (0.375g) and methanol (80ml) saturated with anhydrous ammonia was heated in a bomb at 125° C. for 5 hours. The bomb was cooled in an ice bath and the reaction mixture removed. Solvent and excess ammonia were removed under reduced pressure at 50° C. After the residue was triturated with cold water to remove the ammonium chloride formed, the remaining solid was dried and then recrystallized from methanol to give pure 9-(2-hydroxyethoxymethyl)guanine (0.24g), m.p. 256.5°-257° C.
Name
2-chloro-9-(2-hydroxyethoxymethyl) hypoxanthine
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0.375 g
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Synthesis routes and methods IV

Procedure details

To a mixture of acetic anhydride (1.2 ml) and p-toluenesulfonic acid (0.09 g) was added with stirring dioxolane (1.02 g) - caution, exothermic. The solution was allowed to cool for several minutes. Diacetylguanine (1.45 g) and dry toluene (9 ml) were added and the reaction mixture was stirred at reflux for 18 hr. and then allowed to cool to room temperature. The toluene was decanted off and the residue triturated several times with benzene. Methanol (10 ml) was added to the residue and evaporated under reduced pressure. To the residue was added 40% aqueous methylamine (10 ml) and the mixture heated on a steam bath for 20 min. The water and methylamine were removed under reduced pressure, ethanol (10 ml) was added and evaporated. The residue was thoroughly extracted with boiling methanol (700 ml total) and the combined extracts evaporated. The resulting solid was triturated with cold ethanol and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.3 g).
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1.2 mL
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0.09 g
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1.02 g
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Diacetylguanine
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1.45 g
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9 mL
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Synthesis routes and methods V

Procedure details

To a solution of 2-amino-9-(2-hydroxyethoxymethyl) adenine (0.22 g) in water (30 ml) was added a suspension of adenosine deaminase in aqueous ammonium sulfate (0.44 ml, containing 4.4 mg of the enzyme). The reaction mixture, which initially had a pH of 7.0, was heated at 37° C. for 18 hours, at which time the pH was 8.5 and TLC (silica gel plates developed in 15% methanol - 85% chloroform) indicated a single product different from starting material. The reaction mixture was thoroughly chilled in an ice bath and the resulting white solid removed by filtration and thoroughly washed with cold water. The product was dried at 100° C./0.1 mm Hg for 16 hours to give 0.20 g of 9-(2-hydroxyethoxymethyl)guanine. 1/4 H2O, the structure of which was confirmed by m.p., TLC, U.V., NMR and mass spectroscopy analysis. Recrystallization from methanol gave the anhydrous 9-(2-hydroxyethoxymethyl)quanine.
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0.22 g
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Citations

For This Compound
158,000
Citations
RJ Whitley, JW Gnann Jr - New England Journal of Medicine, 1992 - Mass Medical Soc
… of acyclovir, a selective and specific inhibitor of herpesvirus replication, appeared in the literature a decade ago. Acyclovir … of the indications as well as the limitations of acyclovir therapy. …
Number of citations: 491 www.nejm.org
GB Elion - The American journal of medicine, 1982 - Elsevier
… acyclovir to a monophosphate; this capability is essentially absent in uninfected cells. The acyclovir monophosphate (acyclo-GMP) is subsequently converted to acyclovir triphosphate (…
Number of citations: 459 www.sciencedirect.com
GB Elion - Journal of Antimicrobial Chemotherapy, 1983 - academic.oup.com
… Normal cellular enzymes do not phosphorylate acyclovir to any significant degree. Acyclovir … The relationship between the amount of acyclovir triphosphate formed and its inhibition …
Number of citations: 257 academic.oup.com
DH King - Journal of the American Academy of dermatology, 1988 - Elsevier
… Acyclovir is an antiviral agent only after it is phosphorylated in infected cells by a viral-induced thymidine kinase. Acyclovir … Acyclovir triphosphate inactivates viral deoxyribonucleic acid …
Number of citations: 102 www.sciencedirect.com
SE Straus, JK Dale, M Tobi, T Lawley… - … England Journal of …, 1988 - Mass Medical Soc
… with acyclovir therapy and with placebo (11 and 10, respectively). Neither acyclovir treatment … We conclude that acyclovir, as used in this study, does not ameliorate the chronic fatigue …
Number of citations: 292 www.nejm.org
JJ O'Brien, DM Campoli-Richards - Drugs, 1989 - Springer
… of acyclovir in the general population, due to the theoretical risk of the emergence of viral strains resistant to acyclovir … Intravenous acyclovir is the treatment of choice in biopsy-proven …
Number of citations: 479 link.springer.com
JW Gnann Jr, NH Barton… - … : The Journal of Human …, 1983 - Wiley Online Library
Acyclovir is a new antiviral drug that acts as a specific … Acyclovir kinetics are described by a two‐compartment open … animals and humans have shown acyclovir to be very well tolerated. …
…, T Spaulding for The Acyclovir Cream Study … - Antimicrobial agents …, 2002 - Am Soc Microbiol
Acyclovir cream has been available for the treatment of herpes labialis in numerous countries outside the United States for over a decade. Evidence for its efficacy comes from a few …
Number of citations: 178 journals.asm.org
OL Laskin - Archives of internal medicine, 1984 - jamanetwork.com
… of acyclovir Is via the kidney by glomerular filtration and renal tubular secretion. In immunocompromised patients, acyclovir … In nonimmunocompromised patients, acyclovir is …
Number of citations: 121 jamanetwork.com
DM Richards, AA Carmine, RN Brogden, RC Heel… - Drugs, 1983 - Springer
… , acyclovir is active against some members of the herpesvirus group of DNA viruses. The efficacy of topical acyclovir has … Acyclovir ointment demonstrated little benefit in recurrent genital …
Number of citations: 141 link.springer.com

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